N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

crystal engineering solid-state stability structural biology

N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (CAS 304908-25-6; molecular formula C₁₂H₉BrN₄O₂; exact mass 319.9909 Da) is a Schiff-base acylhydrazone formed by condensation of pyrazine-2-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde. The compound features an intramolecular O–H···N hydrogen bond that stabilizes the (Z)-configured imine linkage.

Molecular Formula C12H9BrN4O2
Molecular Weight 321.13 g/mol
Cat. No. B5970237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Molecular FormulaC12H9BrN4O2
Molecular Weight321.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O
InChIInChI=1S/C12H9BrN4O2/c13-9-1-2-11(18)8(5-9)6-16-17-12(19)10-7-14-3-4-15-10/h1-7,18H,(H,17,19)/b16-6-
InChIKeyVKBKIZKKLUUYJO-SOFYXZRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Baseline Profile of N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (CAS 304908-25-6)


N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (CAS 304908-25-6; molecular formula C₁₂H₉BrN₄O₂; exact mass 319.9909 Da) is a Schiff-base acylhydrazone formed by condensation of pyrazine-2-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde [1]. The compound features an intramolecular O–H···N hydrogen bond that stabilizes the (Z)-configured imine linkage [2]. It belongs to the pyrazine-2-carbohydrazide class, a scaffold extensively explored for antimycobacterial and antibacterial activity because the pyrazine ring mimics the first-line antitubercular agent pyrazinamide while the hydrazone side-chain offers tunable target engagement [3].

Workflow Antimycobacterial screening and DprE1 target-engagement studies
Selection Tridentate (ONO) chelating ligand for metallodrug research
Format Crystalline solid-state synthon for cocrystal engineering

Why In-Class Pyrazine-2-Carbohydrazide Analogs Cannot Simply Replace N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide


Within the pyrazine-2-carbohydrazide series, even subtle modifications of the benzylidene substituent cause substantial shifts in target binding, antibacterial spectrum, and cytotoxicity profile. The DprE1 enzyme (decaprenylphosphoryl-β-D-ribose 2′-epimerase) is a validated target in Mycobacterium tuberculosis, and pyrazine-2-carbohydrazide derivatives inhibit DprE1 through hydrogen-bonding interactions with the Cys387 residue [1]. The nature and position of the aryl substituent directly modulate this interaction: 2-OH substitution on the phenyl ring consistently enhances antimycobacterial potency relative to unsubstituted analogs, while halogen position (5-bromo vs. 4-bromo vs. 3-bromo) alters both the dihedral angle between aromatic rings and the intermolecular hydrogen-bonding network, affecting solid-state stability, solubility, and crystal packing [2][3]. Consequently, swapping a 4-bromobenzylidene or a non-halogenated analog for the 5-bromo-2-hydroxybenzylidene derivative without re-validating activity, selectivity, and physicochemical behavior introduces significant risk in structure-activity relationship (SAR) campaigns and lead-optimization workflows.

Attribute
Target Compound (5-Br-2-OH)
Substitute Risk
Dihedral Angle & Planarity
Predicted reduced dihedral via intramolecular O–H...N tether
4-Br/3-Br analogs lack this tether; planarity may shift, altering π-conjugation and target binding
Antimycobacterial Pharmacophore
Dual 2-OH donor + 5-Br halogen-bonding acceptor
Removing 2-OH drastically reduces potency; replacing 5-Br with H or Cl may shift antimicrobial spectrum
Crystal Packing & Stability
Intermolecular H-bond network stabilized by 5-Br position
Regioisomeric substitution (3-Br/4-Br) alters packing motifs, solubility, and solid-state stability

Quantitative Comparative Evidence for N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide


Dihedral Angle & Intramolecular Hydrogen Bonding: 5-Bromo-2-Hydroxy vs. 4-Bromo and 3-Bromo Analogs

The 5-bromo-2-hydroxy substitution on the benzylidene ring introduces a strong intramolecular O–H⋯N hydrogen bond between the ortho-hydroxyl group and the imine nitrogen. This interaction is absent in the 4-bromo (para) analogs, which rely solely on a weaker N–H⋯N hydrazide intramolecular bond forming an S(5) motif [1]. In the structurally characterized 4-bromobenzylidene analog, the dihedral angle between the pyrazine-carbohydrazide plane and the bromophenyl ring is 10.57(7)° [1]. For the 3-bromobenzylidene analog, the corresponding dihedral angle increases to 12.16(12)° [2]. The additional O–H⋯N tether in the 5-bromo-2-hydroxy derivative is predicted to further reduce this dihedral angle, enhancing π-conjugation across the hydrazone bridge and potentially increasing planarity-dependent target binding.

Dihedral Angle Context
Class-level inference
Predicted reduction vs. 4-Br (10.57°) and 3-Br (12.16°) analogs
Intramolecular O–H...N bond may enhance planarity and π-conjugation
Target compound structure predicted from class-level analysis of comparator X-ray data
crystal engineering solid-state stability structural biology

Antimycobacterial Potency of 2-OH-Substituted Pyrazine-2-Carbohydrazides vs. Non-Hydroxylated Analogs

In a systematic SAR study of 33 (E)-N′-benzylidenepyrazine-2-carbohydrazides, the presence of a 2-OH substituent on the phenyl ring consistently conferred superior antimycobacterial activity compared to unsubstituted or 4-substituted analogs [1]. While the exact MIC of the 5-bromo-2-hydroxy derivative has not been reported in a peer-reviewed head-to-head study, the class trend indicates that 2-OH benzylidene derivatives achieve MIC values in the range of 3.12–50 µg/mL against M. tuberculosis ATCC 27294, markedly outperforming pyrazinamide (MIC >100 µg/mL) [2]. Hybrid derivatives carrying the pyrazine-2-carbohydrazide scaffold fused with diphenyl ether/piperazine moieties show MIC values of 15.625–125 µg/mL against M. tuberculosis H37Rv, setting a baseline for non-hydroxylated systems [3]. The 5-bromo-2-hydroxy combination is expected to fall at the more potent end of this range owing to the dual contributions of the 2-OH hydrogen-bond donor and the electron-withdrawing 5-Br substituent.

Antimycobacterial Potency
Class-level inference
Predicted MIC 3–25 µg/mL
Supports 2-OH as critical pharmacophore for DprE1 binding
Range based on 2-OH class trend; exact MIC requires experimental confirmation
antitubercular activity Mycobacterium tuberculosis structure-activity relationship

Broad-Spectrum Antibacterial and Antifungal Activity in the Pyrazine-2-Carbohydrazide Series

The Shivakumar et al. (2024) study systematically evaluated 20 pyrazine-2-carbohydrazide derivatives (T1–T20) against a panel of Gram-positive (S. aureus, S. mutans), Gram-negative (E. coli, S. Typhi) bacteria and the fungus A. niger [1]. Compounds bearing halogen-substituted benzylidene groups (including bromo-substituted variants) consistently appeared among the most active members: T4, T8, T9, T16, and T19 showed noteworthy antibacterial activity, while T4, T9, T16, T17, T18, and T19 displayed significant antifungal inhibition [1]. The 5-bromo-2-hydroxybenzylidene derivative, by combining the favorable 2-OH pharmacophore with a 5-bromo substituent, maps structurally onto the most active cluster in this SAR landscape. Critically, all active compounds in this series demonstrated IC₅₀ values exceeding 300 µM against normal mammalian cells, establishing a wide therapeutic window [1]. Earlier work by Miniyar & Makhija (2009) further confirmed that pyrazine-2-carbohydrazide derivatives are more potent against Gram-positive than Gram-negative strains, a selectivity pattern expected to hold for the 5-bromo-2-hydroxy derivative [2].

Antimicrobial Spectrum
Class-level inference
Active cluster: Gram+, Gram-, and A. niger; Vero cell IC50 > 300 µM
Supports broad-spectrum antimicrobial screening with cytotoxicity margin
Class trend; specific target compound activity requires panel validation
antibacterial antifungal broad-spectrum antimicrobial

Metal-Chelating Capability for Targeted Metallodrug Design

The 5-bromo-2-hydroxybenzylidene hydrazone motif functions as a tridentate (ONO) chelating ligand through the phenolate oxygen, imine nitrogen, and carbonyl oxygen of the hydrazide. A closely related ligand, (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide (H₂L₃), has been shown to form stable complexes with Pt(II), Zn(II), Mn(II), Ni(II), and Mo(V), several of which exhibit antitubercular activity superior to the standard drug isoniazid (MIC 0.91 µg/mL): [Zn(H₂L₃)(CH₃COO)₂H₂O] achieves MIC 0.62 µg/mL and [Mn(H₂L₃)(CH₃COO)₂] achieves MIC 0.78 µg/mL [1][2]. The pyrazine analog (target compound) provides an additional heterocyclic nitrogen for potential metal coordination, potentially enabling more diverse coordination geometries and enhanced biological activity.

Metal-Chelation Potential
Cross-study comparable
Nicotinoyl analog Zn(II) complex: MIC 0.62 µg/mL vs INH 0.91 µg/mL
Supports ONO tridentate chelation for metallodrug development
Pyrazine variant may offer additional coordination via heterocyclic N
metallodrug Schiff base ligand antitubercular complexes

Commercial Availability and Purity: AKSci vs. Sigma-Aldrich AldrichCPR Grade

The compound is commercially available from multiple vendors under CAS 304908-25-6. AKSci offers it at 95% purity under catalog number 4688EM . Sigma-Aldrich lists it under the AldrichCPR (Custom Product Request) program with catalog number R356395 . The Sigma-Aldrich AldrichCPR designation indicates that while the compound is not stocked as a standard catalog item, it is accessible through Sigma's custom synthesis and sourcing network, which may provide advantages in documentation, quality control traceability, and supply chain continuity for regulated research environments.

Procurement Purity
Vendor-sourced
≥95% purity (AKSci Cat. 4688EM) or AldrichCPR (Cat. R356395)
Certified purity supports SAR reproducibility and batch consistency
AldrichCPR provides traceable sourcing for regulated research environments
chemical procurement vendor comparison research-grade purity

Recommended Application Scenarios for N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide Based on Quantitative Evidence


Antitubercular Lead Optimization via DprE1 Inhibition

Use this compound as a starting scaffold for optimizing DprE1 inhibitors targeting M. tuberculosis. The pyrazine-2-carbohydrazide core has demonstrated hydrogen-bonding interactions with the catalytic Cys387 residue [1], while the 2-OH group on the benzylidene ring is a known potency-enhancing pharmacophore that can achieve MIC values as low as 3.12 µg/mL against M. tuberculosis ATCC 27294 [2]. The 5-bromo substituent provides a handle for further functionalization via cross-coupling chemistry (Suzuki, Buchwald–Hartwig) to explore the DprE1 binding pocket.

Tridentate ONO Ligand for Antitubercular Metallodrug Development

Exploit the 5-bromo-2-hydroxybenzylidene hydrazone core as a tridentate ONO chelating ligand for synthesizing metal complexes (Zn, Mn, Pt, Ni, Mo) with sub-µg/mL antitubercular activity. The nicotinoyl analog has already delivered Zn(II) and Mn(II) complexes with MIC values (0.62 and 0.78 µg/mL respectively) that surpass isoniazid (0.91 µg/mL) [1]. The pyrazine variant adds an extra heterocyclic nitrogen that may expand coordination possibilities and modulate complex stability, solubility, and target engagement [2].

Broad-Spectrum Antimicrobial Screening with Built-in Cytotoxicity Safety

Deploy this compound in phenotypic screening cascades against Gram-positive (S. aureus, S. mutans), Gram-negative (E. coli, S. Typhi), and fungal (A. niger) pathogens. The pyrazine-2-carbohydrazide class consistently shows activity across these species [1], and the class-wide mammalian cytotoxicity IC₅₀ >300 µM [1] provides a wide safety margin that facilitates early triage of hits. The 5-bromo substituent may further enhance Gram-positive selectivity, consistent with the observation that pyrazine-2-carbohydrazide derivatives are more potent against Gram-positive strains [3].

Crystal Engineering and Solid-State Formulation Studies

The 5-bromo-2-hydroxy substitution pattern is predicted to yield a smaller dihedral angle between aromatic rings compared to the 4-bromo (10.57°) and 3-bromo (12.16°) analogs due to the intramolecular O–H⋯N tether [1][2]. This planarization may enhance π–π stacking propensity, which is relevant for cocrystal/salt screening programs aimed at improving dissolution rate, bioavailability, and solid-state stability of early-stage antitubercular leads.

Application
Selection Property
Validation Focus
DprE1 pathway studies
Pyrazine-2-carbohydrazide scaffold with 2-OH pharmacophore
MIC profiling against M. tuberculosis ATCC 27294/H37Rv
Metallodrug research
Tridentate (ONO) chelating ligand with 5-Br-substituted motif
Complexation with Zn, Mn, Pt, and MIC comparison to isoniazid
Antimicrobial screening
Broad-spectrum scaffold with Gram-positive selectivity context
Phenotypic panel against S. aureus, E. coli, and A. niger
Crystal engineering
Planarized conformation via intramolecular O–H...N tether
Cocrystal screening for improved solid-state stability
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